molecular formula C11H11N3O B14539484 1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide CAS No. 62289-84-3

1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B14539484
CAS No.: 62289-84-3
M. Wt: 201.22 g/mol
InChI Key: SLYCCXDLXDQKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling Reactions: The final step often involves coupling the pyrrole and pyridine rings using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals, highlighting its industrial significance.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-Methyl-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: This compound has a pyrazole ring instead of a pyrrole ring, which may alter its biological activity and chemical reactivity.

    1-Methyl-N-(pyridin-3-yl)-1H-imidazole-2-carboxamide: Featuring an imidazole ring, this compound may have different pharmacological properties and applications.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62289-84-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c1-14-7-3-5-10(14)11(15)13-9-4-2-6-12-8-9/h2-8H,1H3,(H,13,15)

InChI Key

SLYCCXDLXDQKOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.